molecular formula C8H6F4 B1411442 2,4-Difluoro-6-methylbenzodifluoride CAS No. 1803826-64-3

2,4-Difluoro-6-methylbenzodifluoride

Cat. No.: B1411442
CAS No.: 1803826-64-3
M. Wt: 178.13 g/mol
InChI Key: SAVLBHMOFYFMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-6-methylbenzodifluoride is a chemical compound with the molecular formula C8H6F4. It is characterized by the presence of two fluorine atoms and one methyl group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 2,4-Difluoro-6-methylbenzodifluoride involves several steps. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced into the benzene ring. The reaction conditions typically involve the use of a strong base and a fluorinating agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,4-Difluoro-6-methylbenzodifluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Difluoro-6-methylbenzodifluoride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-methylbenzodifluoride involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various biomolecules, affecting their structure and function. This interaction can lead to changes in cellular processes and pathways .

Comparison with Similar Compounds

2,4-Difluoro-6-methylbenzodifluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of fluorine and methyl groups, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

2-(difluoromethyl)-1,5-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVLBHMOFYFMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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